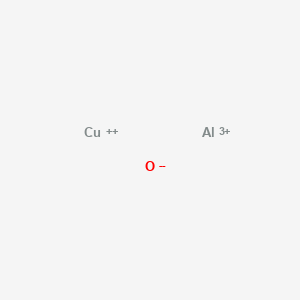
Aluminum;copper;oxygen(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper aluminum oxide is a compound that combines copper and aluminum oxides, typically represented by the formula CuAlO₂. This compound is known for its unique properties, including high thermal stability, electrical conductivity, and catalytic activity. It is widely used in various industrial and scientific applications due to these characteristics.
Preparation Methods
Copper aluminum oxide can be synthesized through several methods, including:
Mechanochemical Synthesis: This involves the reduction of copper oxide with aluminum in a high-energy ball mill.
Internal Oxidation: This method involves the oxidation of a copper-aluminum alloy to form a dispersion of aluminum oxide within the copper matrix.
High-Temperature Solid-State Reaction: Copper oxide and aluminum oxide are mixed and heated to high temperatures (typically between 700°C and 1000°C) to form copper aluminum oxide.
Chemical Reactions Analysis
Copper aluminum oxide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its constituent oxides under certain conditions.
Substitution: Copper aluminum oxide can undergo substitution reactions where other metal ions replace copper or aluminum ions in the lattice structure.
Common reagents used in these reactions include oxygen, hydrogen, and various reducing agents. The major products formed depend on the specific reaction conditions but often include simpler oxides like CuO, Al₂O₃, and CO₂.
Scientific Research Applications
Copper aluminum oxide has a wide range of applications in scientific research:
Energy Storage: The compound is investigated for its potential use in energy storage systems due to its high thermal stability and electrical conductivity.
Environmental Remediation: Copper aluminum oxide is used in the removal of pollutants from wastewater and air due to its catalytic properties.
Biomedical Applications: Research is ongoing into its use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of copper aluminum oxide in catalytic processes often involves the creation of oxygen vacancies and the interaction of these vacancies with reactant molecules. For example, in CO oxidation, the oxygen vacancies on the surface of the catalyst play a crucial role in the adsorption and activation of CO molecules, leading to their conversion to CO₂ . The molecular targets and pathways involved depend on the specific application but generally involve redox reactions facilitated by the compound’s unique surface properties.
Comparison with Similar Compounds
Copper aluminum oxide can be compared with other similar compounds such as:
Aluminum Oxide (Al₂O₃): Known for its high hardness and thermal stability, aluminum oxide is widely used as an abrasive and in refractory materials.
Copper Oxide (CuO): This compound is commonly used in catalysis and as a pigment.
Copper(I) β″ Alumina (Cu₅Mg₂Al₃₁O₅₁): This compound is used in advanced materials and has unique electrical properties.
Copper aluminum oxide is unique in that it combines the properties of both copper and aluminum oxides, resulting in a material with enhanced thermal stability, electrical conductivity, and catalytic activity.
Properties
Molecular Formula |
AlCuO+3 |
|---|---|
Molecular Weight |
106.53 g/mol |
IUPAC Name |
aluminum;copper;oxygen(2-) |
InChI |
InChI=1S/Al.Cu.O/q+3;+2;-2 |
InChI Key |
UNRNJMFGIMDYKL-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[Al+3].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)
![8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B13906222.png)

![2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13906237.png)
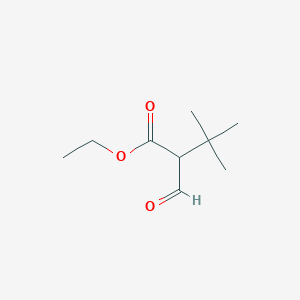
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)

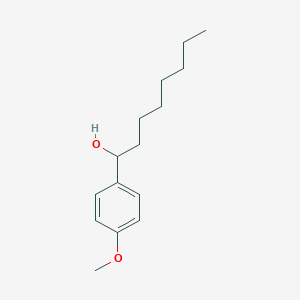
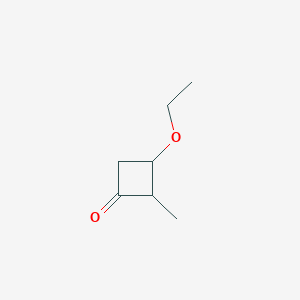
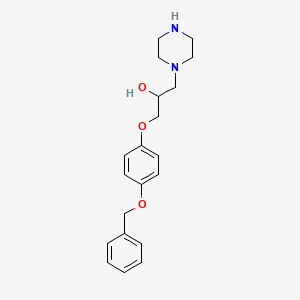
![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)
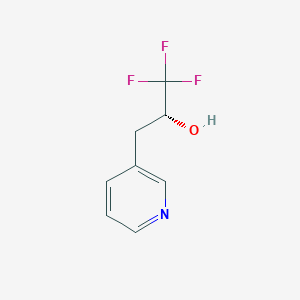
![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)
![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)
